molecular formula C9H12BrNO2 B13535923 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide

2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide

Cat. No.: B13535923
M. Wt: 246.10 g/mol
InChI Key: VOAYUKIBHSRMEJ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide is an organic compound with a molecular formula of C9H12BrNO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group and a methoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-methoxyacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of hydrobromic acid in the final step ensures the formation of the hydrobromide salt, which is often preferred for its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-methoxyphenyl)ethanol: This compound is similar in structure but has an alcohol group instead of a ketone.

    2-Amino-1-phenylethanone: Lacks the methoxy group, which can affect its chemical properties and reactivity.

    2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one: Contains additional methoxy groups, which can influence its solubility and biological activity.

Uniqueness

2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanone;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

VOAYUKIBHSRMEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CN.Br

Origin of Product

United States

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